molecular formula C8H12Ni B11916163 (1Z,5Z)-cycloocta-1,5-diene;nickel

(1Z,5Z)-cycloocta-1,5-diene;nickel

Cat. No.: B11916163
M. Wt: 166.87 g/mol
InChI Key: HJDKCHUESYFUMG-JVKKMSGISA-N
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Description

(1Z,5Z)-cycloocta-1,5-diene;nickel is a coordination compound that features a nickel center coordinated to a (1Z,5Z)-cycloocta-1,5-diene ligand. This compound is known for its unique structural properties and its utility in various chemical reactions and industrial applications. It is typically a white solid crystal that is soluble in organic solvents such as ether and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z,5Z)-cycloocta-1,5-diene;nickel typically involves the reaction of nickel salts with (1Z,5Z)-cycloocta-1,5-diene under controlled conditions. One common method is the reaction of nickel(II) chloride with (1Z,5Z)-cycloocta-1,5-diene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: (1Z,5Z)-cycloocta-1,5-diene;nickel undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, enabling the activation of substrates and promoting reaction pathways that would otherwise be less favorable. The compound’s effectiveness is attributed to its ability to stabilize transition states and lower activation energies .

Comparison with Similar Compounds

  • (1Z,5Z)-cycloocta-1,5-diene;rhodium
  • (1Z,5Z)-cycloocta-1,5-diene;palladium
  • (1Z,5Z)-cycloocta-1,5-diene;platinum

Comparison: (1Z,5Z)-cycloocta-1,5-diene;nickel is unique in its catalytic properties compared to its rhodium, palladium, and platinum counterparts. While all these compounds are used in catalysis, the nickel complex is often preferred for its cost-effectiveness and availability. Additionally, nickel-based catalysts are known for their versatility in various organic transformations .

Properties

Molecular Formula

C8H12Ni

Molecular Weight

166.87 g/mol

IUPAC Name

(5Z)-cycloocta-1,5-diene;nickel

InChI

InChI=1S/C8H12.Ni/c1-2-4-6-8-7-5-3-1;/h1-2,7-8H,3-6H2;/b2-1-,8-7?;

InChI Key

HJDKCHUESYFUMG-JVKKMSGISA-N

Isomeric SMILES

C1C/C=C\CCC=C1.[Ni]

Canonical SMILES

C1CC=CCCC=C1.[Ni]

Origin of Product

United States

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